HIV-1 Reverse Transcriptase Inhibition: Potency Versus Thioacetamide
Amino-naphthalen-1-yl-acetic acid is reported as a non-nucleoside inhibitor of HIV reverse transcriptase (RT) that binds the enzyme's active site and demonstrates greater potency than the known RT substrate thioacetamide . The compound further exhibits activity against both wild-type and mutant HIV strains, indicating a mutant-type selectivity profile . No equivalent RT inhibition data exists for the 2-naphthylglycine regioisomer or phenylglycine.
| Evidence Dimension | HIV-1 reverse transcriptase inhibitory potency |
|---|---|
| Target Compound Data | Qualified as 'more potent than thioacetamide' (exact IC50 values not reported in the available source) |
| Comparator Or Baseline | Thioacetamide (known RT substrate/inhibitor) |
| Quantified Difference | Superior potency (qualitative comparison); also active against mutant HIV strains |
| Conditions | HIV reverse transcriptase enzymatic assay (non-nucleoside inhibitor binding at active site) |
Why This Matters
This demonstrates a specific antiviral biochemical activity that differentiates the 1-naphthyl isomer from simple aryl glycine analogs and thioacetamide-based scaffolds, making it a relevant candidate for antiviral lead optimization.
